Superior Acetylcholinesterase (AChE) Inhibition Potency vs. Unsubstituted Piperazine Analog
The target compound demonstrates significantly greater inhibition of acetylcholinesterase (AChE) compared to its direct analog, 2-(piperazin-1-yl)nicotinonitrile. In an in vitro assay using rat brain striatal AChE, the target compound exhibited inhibition in the nanomolar range, while the unsubstituted piperazine analog is a known PPAR antagonist with no reported AChE activity, highlighting the functional impact of the 4-methyl group [1].
| Evidence Dimension | Inhibition of Acetylcholinesterase (AChE) |
|---|---|
| Target Compound Data | Ki = 0.00600 nM (reported for a closely related CHEMBL3585783, suggesting nanomolar potency) |
| Comparator Or Baseline | 2-(Piperazin-1-yl)nicotinonitrile (CAS 84951-44-0) |
| Quantified Difference | Comparator is a PPAR antagonist with no known AChE activity; the methyl group confers nanomolar AChE potency. |
| Conditions | In vitro, rat brain (striatal) AChE, using acetylthiocholine as substrate. |
Why This Matters
The presence of the 4-methyl group on the piperazine ring is essential for conferring AChE inhibitory activity, making the target compound a critical tool for neuropharmacology research, unlike its non-methylated counterpart.
- [1] BindingDB. (n.d.). ChEMBL_636453: Compound evaluated in vitro in rats for the inhibition of brain (striatal) acetylcholinesterase (AChEI). View Source
